1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-
Description
The compound 1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-] belongs to the bis(indolyl)methane (BIM) family, characterized by two indole moieties linked via a methylene bridge. Its structure features a central 3,4-dimethoxyphenyl group attached to the methylene bridge, with methyl substituents at the 2-position of each indole ring.
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-16-25(19-9-5-7-11-21(19)28-16)27(18-13-14-23(30-3)24(15-18)31-4)26-17(2)29-22-12-8-6-10-20(22)26/h5-15,27-29H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLDHIWSHFQSEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3)OC)OC)C4=C(NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385938 | |
| Record name | 1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199605-23-7 | |
| Record name | 1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Indole, 3,3’-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-] typically involves the condensation of indole derivatives with aldehydes or ketones. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1H-Indole, 3,3’-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-] undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1H-Indole, 3,3’-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-] has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is explored for its potential therapeutic applications, particularly in developing new drugs targeting specific diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 3,3’-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-] involves its interaction with specific molecular targets and pathways. It can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. These interactions lead to various biological effects, such as reducing oxidative stress, inhibiting DNA synthesis, and inducing apoptosis in target cells .
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
Variations in the substituent groups on the phenyl ring significantly influence physicochemical properties and bioactivity.
Key Observations :
Heterocyclic Modifications
Replacing the phenyl group with heterocycles (e.g., thiophene) alters bioactivity and synthesis efficiency.
Key Observations :
- Thiophene vs. Phenyl : Thiophene-containing compounds (4k, T77608) exhibit distinct bioactivity profiles. Compound 4k shows potent cytotoxicity against colorectal cancer cells (IC₅₀: 8.2 µM), while T77608 demonstrates broad-spectrum antibacterial activity .
- Methoxy-Thiophene Hybrids : Compound 4k combines methoxyphenyl and thiophene groups, achieving a balance between cytotoxicity and selectivity (SI: 3.7) .
Biological Activity
1H-Indole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial properties. The compound 1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-] is a notable member of this class, exhibiting promising pharmacological profiles. This article reviews the biological activity of this compound based on recent studies, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
- Chemical Name : 3,3'-[(3,4-Dimethoxyphenyl)methylene]bis(2-methyl-1H-indole)
- Molecular Formula : C39H34N2O2
- Molecular Weight : 562.7 g/mol
- CAS Number : [Not provided]
Synthesis
The synthesis of 1H-Indole derivatives typically involves the condensation of indole with various aldehydes. In the case of the compound under discussion, it can be synthesized via a reaction between 2-methylindole and 3,4-dimethoxybenzaldehyde. This reaction is facilitated by acidic conditions and can yield high purity products through crystallization methods.
Anticancer Activity
Recent studies have shown that derivatives of indole exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been reported to induce apoptosis in cancer cell lines by activating caspase pathways and disrupting microtubule assembly. In vitro studies demonstrated that at concentrations as low as 1 μM, significant morphological changes were observed in breast cancer MDA-MB-231 cells, indicating its potential as an effective anticancer agent .
- Case Study : A study evaluating the effects of various indole derivatives on cancer cell lines revealed that compounds similar to 1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-] exhibited IC50 values in the micromolar range against several cancer types including breast and liver cancers .
Antimicrobial Activity
Indoles are also known for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains:
- Inhibition Studies : The compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 10–50 μg/mL .
Structure-Activity Relationship (SAR)
The presence of the dimethoxyphenyl group is crucial for enhancing the biological activity of indole derivatives:
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| 1 | Structure | 5.0 | Anticancer |
| 2 | Structure | 10.0 | Antibacterial |
| 3 | Structure | 15.0 | Antioxidant |
Note: Structures are illustrative and not actual representations.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 3,3'-bis(indolyl)methanes derivatives?
Answer:
The synthesis of bis(indolyl)methanes typically involves acid-catalyzed condensation of indole derivatives with aryl aldehydes. For example:
- HCl/silica gel catalysis : A solvent-free approach using HCl adsorbed on silica gel achieves high yields (83–96%) for various bis(indolyl)methanes, including dimethoxy-substituted derivatives. Reaction conditions (e.g., 80°C, 30–60 min) and purification via column chromatography are critical .
- Green solvent systems : Waste curd water (pH ~4) has been utilized as a reaction medium, yielding 3,3′-((4-methoxyphenyl)methylene)bis(1H-indole) with comparable efficiency (IR: 2962 cm⁻¹ for C-H; H NMR δ 5.83 ppm for methylene bridge) .
- Solid acid catalysts : Sulfonic acid-functionalized silica (SSA) under reflux conditions enables synthesis of thiophene-substituted bis(indolyl)methanes, with characterization by H NMR and HRMS .
Basic: What spectroscopic techniques are used to characterize bis(indolyl)methanes?
Answer:
- IR spectroscopy : N-H stretching (3395–3406 cm⁻¹) and aromatic C-H bending (1450–1600 cm⁻¹) are key markers .
- H NMR : The methylene bridge proton appears as a singlet at δ 5.80–5.91 ppm, while indole NH protons resonate as broad singlets (δ 7.70–10.86 ppm) .
- HRMS : Accurate mass determination (e.g., [M + K]+ at 421.1304 m/z for dimethoxy derivatives) confirms molecular formulae .
Advanced: How do substituents on the aryl group influence synthetic outcomes and bioactivity?
Answer:
- Electron-donating groups (e.g., methoxy) : Enhance reaction yields (e.g., 88–96% for 3,3'-[(3,5-dimethoxyphenyl)methylene] derivatives) due to increased aldehyde reactivity .
- Electron-withdrawing groups (e.g., nitro, chloro) : Lower yields but improve anticancer activity. For example, 3,3′-((3-nitrophenyl)methylene) derivatives show IC₅₀ values <10 µM against HCT-116 cells, with selectivity indices (SI) >5 compared to normal cells .
- Steric effects : Bulky substituents (e.g., naphthyl) reduce crystallinity, leading to lower melting points (75–76°C vs. 189–191°C for methoxy analogs) .
Advanced: How can contradictions in reported spectral data or yields be resolved?
Answer:
- Catalyst variability : HCl/silica gel yields 96% for 3,3'-[(2,3-dimethoxyphenyl)methylene]bis(indole) , whereas solvent-free methods may show lower reproducibility due to moisture sensitivity .
- Polymorphism : Differing melting points (e.g., 108–110°C vs. 189–191°C for similar compounds) may arise from crystalline vs. amorphous forms .
- Purification methods : Column chromatography vs. recrystallization can affect purity and spectral clarity, particularly for NH proton signals in H NMR .
Advanced: What strategies optimize reaction conditions for high-purity bis(indolyl)methanes?
Answer:
- Catalyst screening : Compare HCl/silica gel (high yield, low cost) vs. SSA (tailored for electron-deficient aldehydes) .
- Solvent selection : Solvent-free or green media (curd water) minimize byproducts and simplify purification .
- Temperature control : Maintain 80–100°C to balance reaction rate and decomposition .
Basic: How is the anticancer activity of bis(indolyl)methanes evaluated?
Answer:
- MTT assay : Cells (e.g., HCT-116, HT-29) are treated with serial dilutions (1–100 µM) for 48–72 hrs. Viability is measured via absorbance at 570 nm .
- Selectivity index (SI) : Calculated as . Derivatives with SI >3 are prioritized .
Advanced: What are protocols for solvent-free or photocatalytic synthesis?
Answer:
- Photocatalytic tandem reactions : Use visible light and TiO₂ to synthesize 3,3'-((4-(methylthio)phenyl)methylene)bis(indole) with 85% yield. Key H NMR signal: δ 5.80 ppm (CH bridge) .
- Solvent-free condensation : Mix indole, aldehyde, and catalyst (e.g., HCl/silica gel) under mechanical stirring at 80°C for 1 hr .
Basic: How are 1^11H NMR splitting patterns interpreted for these compounds?
Answer:
- Aromatic protons : Doublets (J = 8–8.5 Hz) indicate para-substituted aryl groups, while multiplets (δ 7.00–7.40 ppm) correspond to indole ring protons .
- Methylene bridge : A singlet (δ 5.80–5.91 ppm) confirms symmetric substitution on the central carbon .
Advanced: What considerations are critical for scaling up synthesis?
Answer:
- Catalyst recovery : Silica gel-supported acids can be reused 3–5 times without significant yield loss .
- Purification : Scale-compatible techniques like flash chromatography (petroleum ether/EtOAc, 4:1) reduce time vs. standard column methods .
Advanced: Why do melting points vary across structurally similar derivatives?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
